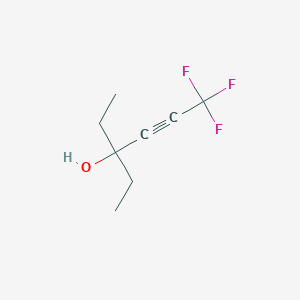

3-Ethyl-6,6,6-trifluorohex-4-yn-3-ol

Description

Contextualizing Fluorinated Organic Compounds in Modern Chemical Research

The presence of fluorine in organic molecules often enhances properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethyl (CF₃) group, in particular, is a highly sought-after moiety in drug design and agrochemicals due to its strong electron-withdrawing nature and steric demand. Research in this area is vibrant, with continuous efforts to develop novel and efficient methods for the introduction of fluorine and fluoroalkyl groups into complex organic scaffolds. The development of synthetic strategies that utilize waste materials from industrial processes, such as fluoroform (CF₃H), for trifluoromethylation highlights the drive towards more sustainable chemical manufacturing. asahilab.co.jpcam.ac.uk

Significance of Trifluoromethylated Alkyne and Tertiary Alcohol Functional Groups

The structure of 3-Ethyl-6,6,6-trifluorohex-4-yn-3-ol is characterized by the presence of a trifluoromethyl group, an internal alkyne, and a tertiary alcohol. Each of these functional groups contributes significantly to the molecule's chemical persona.

Trifluoromethylated Tertiary Alcohols: This structural motif is found in a number of biologically active compounds, including pharmaceuticals. nih.gov The synthesis of α-trifluoromethylated tertiary alcohols is an active area of research, with various methods being developed to access these valuable building blocks. nih.gov The direct deoxyfunctionalization of alcohols, including their conversion to trifluoromethylated analogues, represents a significant advancement in synthetic methodology. acs.orgnih.gov

Propargyl Alcohols: The propargyl alcohol unit (a hydroxyl group attached to a carbon adjacent to a triple bond) is a versatile functional group in organic synthesis. These compounds can undergo a wide range of transformations, including oxidation, reduction, rearrangement, and participation in coupling reactions. researchgate.net The direct, catalytic dehydrative substitution of propargyl alcohols is a challenging but highly desirable process for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Unique Structural and Reactivity Profile of this compound

The combination of the electron-withdrawing trifluoromethyl group and the electron-rich alkyne and alcohol functionalities in a single molecule creates a unique electronic and steric environment. The trifluoromethyl group can influence the acidity of the hydroxyl proton and the reactivity of the adjacent alkyne. The tertiary nature of the alcohol provides steric hindrance that can direct the approach of reagents and influence the stereochemical outcome of reactions.

A plausible synthetic route to this compound involves the nucleophilic addition of an ethyl organometallic reagent, such as ethylmagnesium bromide, to the corresponding ketone, 6,6,6-trifluorohex-4-yn-3-one. This ketone precursor contains the trifluoromethylated alkyne backbone necessary for the final product.

Overview of Research Trajectories for Multifunctional Fluorinated Molecules

Research involving multifunctional molecules like this compound is likely to follow several key trajectories. One area of focus will be the exploration of its reactivity, particularly the selective transformation of the alcohol and alkyne functionalities. For instance, the development of catalytic systems that can achieve enantioselective reactions at the tertiary alcohol center would be of significant interest for the synthesis of chiral molecules.

Another avenue of research will involve leveraging the unique electronic properties imparted by the trifluoromethyl group to control the regioselectivity and stereoselectivity of reactions involving the alkyne. Furthermore, the application of this compound as a building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science will continue to be a driving force for further investigation. The use of advanced spectroscopic techniques, such as in-line NMR and IR, will be crucial for understanding reaction mechanisms and optimizing synthetic protocols for these types of fluorinated compounds. asahilab.co.jpcam.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-6,6,6-trifluorohex-4-yn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O/c1-3-7(12,4-2)5-6-8(9,10)11/h12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUGCANDXKFGRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C#CC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501290009 | |

| Record name | 3-Ethyl-6,6,6-trifluoro-4-hexyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261503-41-7 | |

| Record name | 3-Ethyl-6,6,6-trifluoro-4-hexyn-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261503-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-6,6,6-trifluoro-4-hexyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethyl 6,6,6 Trifluorohex 4 Yn 3 Ol and Analogs

Strategies for Carbon-Trifluoromethyl Bond Formation

The introduction of a trifluoromethyl group is a critical step in the synthesis of 3-ethyl-6,6,6-trifluorohex-4-yn-3-ol. Various methods have been developed for C-CF3 bond formation, broadly categorized into nucleophilic, electrophilic, and radical approaches.

Nucleophilic Trifluoromethylation Approaches (e.g., Ruppert-Prakash Reagent)

Nucleophilic trifluoromethylation is a widely used strategy that involves the reaction of a trifluoromethyl anion equivalent with an electrophilic substrate. The most prominent reagent for this purpose is trimethyl(trifluoromethyl)silane (TMSCF3), commonly known as the Ruppert-Prakash reagent. sigmaaldrich.com This reagent offers a convenient and relatively safe source of the trifluoromethyl nucleophile.

The reaction is typically initiated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which activates the TMSCF3 to generate a transient trifluoromethyl anion. This anion then attacks an electrophilic carbonyl carbon. organic-chemistry.org For the synthesis of compounds like this compound, a suitable precursor would be an α,β-alkynyl ketone. The nucleophilic addition of the trifluoromethyl group to the ketone functionality would directly generate the desired trifluoromethylated tertiary alcohol scaffold. mdpi.com

The general applicability of the Ruppert-Prakash reagent is extensive, with successful trifluoromethylations reported for a wide range of aldehydes and ketones. organic-chemistry.org The reaction conditions are generally mild, and the reagent's versatility has made it a staple in the synthesis of trifluoromethylated carbinols. sigmaaldrich.comrsc.org

Table 1: Examples of Nucleophilic Trifluoromethylation of Carbonyls

| Carbonyl Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzophenone | 1,1,1-Trifluoro-2,2-diphenylethan-2-ol | 95 | organic-chemistry.org |

| 4-Methoxyacetophenone | 2-(4-Methoxyphenyl)-1,1,1-trifluoropropan-2-ol | 88 | organic-chemistry.org |

This table presents representative yields for the nucleophilic trifluoromethylation of various carbonyl compounds using the Ruppert-Prakash reagent, illustrating the method's broad applicability.

Electrophilic Trifluoromethylation with Fluoroform-Derived Reagents

Electrophilic trifluoromethylation has emerged as a powerful alternative, utilizing reagents that deliver a "CF3+" cation equivalent to a nucleophilic substrate. Fluoroform (HCF3), an inexpensive industrial byproduct, has been ingeniously employed as a feedstock for generating electrophilic trifluoromethylating agents. acs.org For instance, a fluoroform-derived CuCF3 reagent can be prepared and used for the trifluoromethylation of terminal alkynes. organic-chemistry.org

While direct electrophilic trifluoromethylation of an enolate precursor to a ketone could be envisioned, a more common strategy involves the trifluoromethylation of an alkyne. Copper-catalyzed electrophilic trifluoromethylation of alkynes can lead to the formation of trifluoromethylated alkynes. nih.govacs.org These intermediates can then be further elaborated to the target tertiary alcohol.

Recent advancements have also demonstrated the generation of recyclable trifluoromethylation reagents from fluoroform, enhancing the sustainability of this approach. acs.org These methods often rely on the formation of a highly reactive CF3- adduct that can transfer the trifluoromethyl group to various substrates. acs.org

Radical Trifluoromethylation via Photoredox Catalysis

Radical trifluoromethylation methods have gained significant traction, particularly those employing visible-light photoredox catalysis. globethesis.com This strategy allows for the generation of the trifluoromethyl radical (•CF3) under mild conditions, which can then engage in various bond-forming reactions. nih.govnih.gov

For the synthesis of trifluoromethylated alkynes, a key intermediate for this compound, photoredox catalysis offers a direct route. nih.gov The reaction of a terminal alkyne with a trifluoromethyl source, such as CF3I or Togni's reagent, in the presence of a photocatalyst (e.g., a ruthenium or iridium complex) and light, can selectively produce trifluoromethylated alkynes. nih.govacs.org The reaction conditions, including the choice of catalyst, solvent, and base, can be tuned to control the selectivity and yield of the desired product. nih.gov

Furthermore, photoredox catalysis has been successfully applied to the difunctionalization of alkynes, where a trifluoromethyl group and another functional group are introduced across the triple bond simultaneously. rsc.org This approach provides rapid access to complex trifluoromethylated structures.

Table 2: Examples of Radical Trifluoromethylation of Alkynes via Photoredox Catalysis

| Alkyne Substrate | CF3 Source | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylacetylene | CF3I | 1,1,1-Trifluoro-3-phenylpropyne | 78 | nih.gov |

| 1-Octyne | CF3SO2Na | 1,1,1-Trifluoronon-2-yne | 65 | acs.org |

This table showcases the utility of photoredox catalysis in the synthesis of trifluoromethylated alkynes from various starting materials and trifluoromethyl sources.

Construction of the Alkyne Moiety and Tertiary Alcohol Center

Following the introduction of the trifluoromethyl group, the construction of the core alkyne and tertiary alcohol functionalities is paramount.

Alkynylation Reactions for Carbon-Carbon Triple Bond Formation

If the trifluoromethyl group is introduced early in the synthesis, the subsequent formation of the carbon-carbon triple bond is a key step. Alkynylation reactions are fundamental to this process. For instance, a trifluoromethylated electrophile could be reacted with an acetylide anion.

Alternatively, and more relevant to the synthesis of this compound, is the direct trifluoromethylation of a pre-existing alkyne. As discussed in the radical trifluoromethylation section, methods for the direct conversion of terminal alkynes to trifluoromethylated alkynes are well-established. nih.govnih.gov This approach streamlines the synthesis by directly forming the trifluoromethyl-alkyne bond. Copper-mediated trifluoromethylation of terminal alkynes using reagents like Me3SiCF3 is also a practical method. organic-chemistry.org

Organometallic Additions (e.g., Grignard Chemistry) to Ketones for Tertiary Alcohol Formation

The formation of the tertiary alcohol center in this compound can be efficiently achieved through the addition of an organometallic reagent to a suitable ketone precursor. Grignard reagents are classic and highly effective nucleophiles for this transformation. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org

In a logical synthetic route to this compound, the key precursor would be 6,6,6-trifluorohex-4-yn-3-one. The addition of an ethyl Grignard reagent (ethylmagnesium bromide or chloride) to this ketone would result in the formation of the desired tertiary alcohol. youtube.com This reaction proceeds via nucleophilic attack of the ethyl group on the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide. libretexts.org

The synthesis of the precursor ketone, 6,6,6-trifluorohex-4-yn-3-one, could be accomplished through various standard organic transformations, potentially involving the oxidation of a corresponding secondary alcohol or the reaction of a trifluoromethylated acyl chloride with an appropriate organometallic reagent. The structure of this ketone is available in public databases. nih.gov

The addition of organometallic reagents to ketones is a robust and high-yielding reaction, making it a reliable method for constructing tertiary alcohol functionalities. organic-chemistry.org

Table 3: Mentioned Compounds

| Compound Name | IUPAC Name |

|---|---|

| This compound | This compound |

| Ruppert-Prakash Reagent | Trimethyl(trifluoromethyl)silane |

| Fluoroform | Trifluoromethane |

| Togni's Reagent | 1-(Trifluoromethyl)-1,3-dihydro-1λ³-benzo[d] nih.govnih.goviodoxole 3-oxide |

| 6,6,6-Trifluorohex-4-yn-3-one | 6,6,6-Trifluorohex-4-yn-3-one |

Stereoselective Synthesis of Chiral Trifluoroalkynols

The presence of a stereocenter at the C3 position in this compound necessitates stereoselective synthetic methods to obtain enantiomerically pure or enriched products. These chiral trifluoroalkynols are significant building blocks in medicinal chemistry. nih.gov

Asymmetric Alkynylation and Alkyne-Alcohol Formation

The most direct approach to chiral trifluoroalkynols is the asymmetric addition of a terminal alkyne to a trifluoromethyl ketone. nih.gov This method constructs the chiral center in the key bond-forming step. A notable example is the catalytic asymmetric synthesis of CF3-substituted tertiary propargylic alcohols through a direct aldol (B89426) reaction of an α-N3 amide to alkynyl CF3 ketones. nih.gov

Another key strategy involves the nickel-catalyzed asymmetric reductive cross-coupling of fluoroalkyl groups with other fragments, which provides an efficient pathway to chiral molecules containing a trifluoromethyl-bearing carbon. nih.gov While demonstrated for alkanes, the underlying principle of establishing chirality via asymmetric catalysis is broadly applicable. nih.gov

Chiral Auxiliary and Ligand-Controlled Methods

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical course of subsequent reactions. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed. sigmaaldrich.com Common auxiliaries include pseudoephedrine, which can be converted to an amide to direct the alkylation of the α-proton, and various oxazolidinone derivatives. wikipedia.orgsigmaaldrich.com

In the context of trifluoroalkynols, a chiral auxiliary can be attached to either the ketone or the alkyne fragment to control the facial selectivity of the addition reaction. For instance, a diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres was achieved using Ellman's imine as a chiral auxiliary to construct two chiral centers. nih.gov

Ligand-controlled methods involve the use of a chiral ligand complexed to a metal catalyst. The chiral environment created by the ligand dictates the stereochemical outcome. A bifunctional catalytic system comprising Cu(II) and a chiral hydroxamic acid has been successfully used to promote the aldol reaction between an α-N3 amide and trifluoromethyl ketones, yielding CF3-substituted tertiary propargylic alcohols with high stereoselectivity. nih.gov Mechanistic studies revealed that the copper complex acts as both a Lewis acid and a Brønsted base. nih.gov

Table 1: Examples of Chiral Auxiliaries and Ligands

| Auxiliary/Ligand Type | Example | Application |

|---|---|---|

| Oxazolidinone | (S)-4-Benzyl-2-oxazolidinone | Asymmetric alkylation, aldol reactions wikipedia.orgsigmaaldrich.com |

| Ephedrine Derivative | (1R,2S)-(−)-Ephedrine | Asymmetric synthesis sigmaaldrich.com |

| Sulfinamide | (R)-(+)-2-Methyl-2-propanesulfinamide | Synthesis of chiral amines sigmaaldrich.com |

| Chiral Ligand | Chiral Hydroxamic Acid | Cu(II)-catalyzed asymmetric aldol reactions nih.gov |

Diastereoselective Synthesis from Chiral Precursors

This approach begins with an enantiomerically pure starting material that contains one or more stereocenters. The inherent chirality of the precursor is then used to direct the formation of a new stereocenter. A redox-neutral process has been developed for the stereospecific synthesis of 1,5-carboxamido-trifluoromethylcarbinols from cyclic hemiketals, which are derived from chiral precursors. nih.gov This method relies on an intramolecular hydride transfer to set the stereochemistry of the resulting trifluoromethylcarbinol. nih.gov

Similarly, the stereoselective synthesis of complex chiral ligands has been achieved starting from commercially available (−)-isopulegol. researchgate.net By performing transformations such as epoxidation followed by amine-opening, new stereocenters are introduced in a controlled manner relative to the existing chirality of the isopulegol (B1217435) backbone. researchgate.net This highlights the power of using readily available chiral pool molecules to access complex, stereodefined targets.

Tandem and Cascade Reaction Sequences for Structural Complexity Building

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an efficient way to build molecular complexity. These processes are highly atom- and step-economical.

Strategies have been developed for the synthesis of complex polycyclic biofuels using tandem reactions that include Knoevenagel condensation followed by a Michael addition. nih.gov While the products are different, the principle of using a cascade sequence to rapidly assemble complex structures is relevant. Palladium(II)-catalyzed cascade functionalization of internal alkynes has been used to generate diverse heterocyclic systems like pyrrolizines and indolizines in good yields. acs.org Such a strategy could be envisioned where an alkyne undergoes an initial transformation followed by an intramolecular cyclization to form a complex alcohol.

Tandem allylation/epoxidation reactions have been used to generate functionalized epoxy alcohols in a highly diastereoselective manner. nih.gov An asymmetric allylation is followed by in-situ epoxidation, creating two new stereocenters with high control. nih.gov This demonstrates how multiple transformations can be chained together to efficiently synthesize complex chiral building blocks.

Sustainable and Scalable Synthetic Routes Development

The development of sustainable and scalable synthetic routes is a major focus in modern chemistry, driven by the need for greener and more efficient manufacturing processes. Continuous-flow processing is a key technology in this area. An automated and scalable continuous-flow route for introducing trifluoromethyl groups into heterocycles has been developed, showcasing significant improvements over traditional batch methods. acs.org This approach allows for better control over reaction parameters, enhanced safety for exothermic reactions, and potential for automated production. acs.org

The use of catalyst-free tandem reactions performed in water represents another green strategy. nih.gov By eliminating both the catalyst and traditional organic solvents, the environmental impact of the synthesis is significantly reduced. Furthermore, developing redox-neutral processes, such as the synthesis of trifluoromethylcarbinols via hydride transfer, avoids the need for stoichiometric, often metal-based, reducing agents, which contributes to a more sustainable process. nih.gov

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Feature | Advantage | Reference |

|---|---|---|---|

| Batch Synthesis | Traditional, well-established | Wide applicability | nih.gov |

| Continuous-Flow | Automated, continuous processing | Improved safety, scalability, efficiency | acs.org |

| Tandem Reaction | Multiple steps in one pot | Step and atom economy, reduced waste | nih.govacs.org |

| Catalyst-Free Reaction | Reaction in water without catalyst | Green, sustainable, simplified purification | nih.gov |

Reactivity and Mechanistic Studies of 3 Ethyl 6,6,6 Trifluorohex 4 Yn 3 Ol

Transformations Involving the Alkyne Functionality

The reactivity of the carbon-carbon triple bond in 3-Ethyl-6,6,6-trifluorohex-4-yn-3-ol is anticipated to be influenced by the electron-withdrawing nature of the trifluoromethyl (CF3) group. This functional group is known to significantly modulate the electronic properties of adjacent moieties, which in turn affects the regioselectivity and stereoselectivity of addition reactions. mdpi.com

Hydrofunctionalization Reactions (e.g., Hydrostannation, Hydroboration, Hydrosilylation)

No specific studies on the hydrostannation, hydroboration, or hydrosilylation of this compound have been reported. In general, the hydrostannation of alkynes is a powerful method for the synthesis of vinylstannanes, with regioselectivity being a key challenge. researchgate.net The presence of a CF3 group often directs the regiochemical outcome of such additions. scilit.com Palladium, ruthenium, and radical initiators are common catalysts for these transformations. researchgate.netnih.gov For instance, ruthenium-catalyzed hydrostannation can proceed with trans-selectivity. nih.gov

Table 1: Hypothetical Hydrofunctionalization Products of this compound (Note: This table is illustrative and not based on experimental data for the specified compound.)

| Reagent | Catalyst | Potential Product(s) |

|---|---|---|

| Bu3SnH | Pd(PPh3)4 | (E/Z)-3-Ethyl-6,6,6-trifluoro-4-(tributylstannyl)hex-4-en-3-ol |

| 9-BBN | - | (E/Z)-3-Ethyl-6,6,6-trifluoro-4-(9-borabicyclo[3.3.1]nonan-9-yl)hex-4-en-3-ol |

Carbometallation and Annulation Reactions (e.g., Carbocupration, Carbopalladation)

There is no available literature on the carbocupration or carbopalladation of this compound. Carbopalladation, in particular, is a versatile tool for the construction of complex cyclic and acyclic molecules. nih.gov The process involves the addition of an organopalladium species across the alkyne, and the regioselectivity can be influenced by both steric and electronic factors. rsc.org The subsequent fate of the resulting vinylpalladium intermediate allows for various annulation strategies. acs.org

Cycloaddition Chemistry (e.g., [3+2] Cycloadditions for Heterocycle Synthesis)

Specific cycloaddition reactions involving this compound have not been documented. The electron-deficient nature of the alkyne due to the CF3 group would make it a suitable partner in cycloaddition reactions with electron-rich dipoles. For example, [3+2] cycloadditions with azides or nitrile oxides could potentially lead to the formation of trifluoromethyl-substituted triazoles or isoxazoles, respectively. The development of such reactions for trifluoromethylated substrates is an active area of research. nih.gov

Electrophilic and Nucleophilic Additions to the Triple Bond

No studies detailing electrophilic or nucleophilic additions to the triple bond of this compound were found. The CF3 group is expected to deactivate the alkyne towards electrophilic attack and activate it towards nucleophilic attack. Halogenation of propargyl alcohols can lead to various haloenones, with the reaction pathway often depending on the specific conditions and the substitution pattern of the starting material. nih.gov

Reactions at the Tertiary Alcohol Moiety

The tertiary alcohol group in this compound presents another site for chemical transformation.

Dehydration Mechanisms and Olefin Formation

Specific dehydration studies of this compound are absent from the literature. The dehydration of tertiary alcohols is a common acid-catalyzed reaction that proceeds via a carbocation intermediate to form alkenes. nih.gov The steric and electronic effects of the trifluoromethyl group could influence the stability of the carbocation and the regioselectivity of the resulting double bond formation. capes.gov.br Brønsted acids are often employed for such dehydrative processes. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E/Z)-3-Ethyl-6,6,6-trifluoro-4-(tributylstannyl)hex-4-en-3-ol |

| (E/Z)-3-Ethyl-6,6,6-trifluoro-4-(9-borabicyclo[3.3.1]nonan-9-yl)hex-4-en-3-ol |

| (E/Z)-3-Ethyl-6,6,6-trifluoro-4-(trichlorosilyl)hex-4-en-3-ol |

| Triazole |

| Isoxazole |

Dehydroxylative Functionalization Reactions for Carbon-Heteroatom Bond Formation

The hydroxyl group in alcohols is a common site for chemical modification, and its direct replacement, or dehydroxylative functionalization, is a powerful strategy for creating new chemical bonds. nih.gov In recent years, significant research has been dedicated to the dehydroxylative functionalization of alcohols to form carbon-heteroatom bonds, a class of reactions holding considerable importance in the synthesis of pharmaceuticals and agrochemicals. nih.gov The introduction of trifluoromethyl (CF3), trifluoromethoxy (OCF3), and trifluoromethylthio (SCF3) groups can dramatically alter a molecule's physical, chemical, and biological properties. nih.gov

For a molecule like this compound, the tertiary alcohol functionality is a prime target for such transformations. The direct conversion of the C-OH bond to a C-X bond (where X is a heteroatom) is an active area of research. nih.gov These reactions often proceed through the activation of the alcohol, followed by nucleophilic substitution. Given the prevalence of hydroxyl groups in organic molecules, these dehydroxylative methods offer an efficient route to novel functionalized compounds from readily available starting materials. nih.gov

A proposed general mechanism for dehydroxylative trifluoromethylthiolation, for instance, involves the activation of the alcohol, which can then react with a trifluoromethylthiolating agent. nih.gov While specific studies on this compound are not prevalent, the principles of dehydroxylative functionalization suggest its potential to be converted into a variety of compounds with new carbon-heteroatom bonds, such as ethers, thioethers, and selenoethers.

Rearrangement Pathways (e.g., Sigmatropic Rearrangements of Allylic Alcohol Derivatives)

The structural arrangement of this compound, being a propargylic alcohol, makes it a candidate for various rearrangement reactions. While not an allylic alcohol, the principles of sigmatropic rearrangements can be conceptually extended. More relevant to this structure is the potential for palladium-catalyzed isomerization of the alkynyl alcohol. nih.gov Such reactions can lead to the formation of α,β-unsaturated aldehydes and ketones through a process of remote functionalization. nih.gov This type of isomerization involves the migration of a double bond along a carbon chain, a process that can be facilitated by transition metal catalysts. nih.gov

The presence of the trifluoromethyl group can influence the electronic properties of the molecule and, consequently, the feasibility and outcome of such rearrangements. While specific examples involving this compound are not detailed in the literature, the general reactivity patterns of alkynyl alcohols suggest that it could undergo rearrangements to yield different structural isomers under appropriate catalytic conditions. nih.gov

Interplay of Functional Groups and Remote Electronic Effects

The reactivity of this compound is dictated by the interplay between its three key functional groups: the tertiary alcohol, the internal alkyne, and the trifluoromethyl group. The strong electron-withdrawing nature of the trifluoromethyl group exerts a significant remote electronic effect on the reactivity of the alkyne and the alcohol. This effect can influence the acidity of the hydroxyl proton and the electron density of the carbon-carbon triple bond.

The trifluoromethyl group is known to be a valuable substituent in drug design due to its high electron-withdrawing ability, lipophilicity, and stability. researchgate.net In the context of this compound, this group's electronic pull can impact the regioselectivity and stereoselectivity of reactions occurring at the alkyne or alcohol moieties. For instance, in reactions involving nucleophilic attack on the alkyne, the regiochemical outcome could be influenced by the polarization induced by the CF3 group.

Radical Processes and Mechanistic Implications

The involvement of radical intermediates in the reactions of alkynes and alcohols is a well-established area of organic chemistry. acs.org For this compound, radical reactions could be initiated at the hydroxyl group or the alkyne. For example, the formation of an alkoxy radical from the alcohol can trigger subsequent reactions such as hydrogen atom transfer (HAT) or C-C bond cleavage. researchgate.net

Mechanistic studies on related systems have shown that photoredox catalysis can be a mild and sustainable method for initiating radical transformations. researchgate.net The use of a photocatalyst can enable the generation of radical species under conditions that are often incompatible with traditional ionic chemistry. researchgate.net While specific radical reactions of this compound are not extensively documented, the general principles of radical chemistry suggest that it could participate in a variety of radical-mediated transformations, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the trifluoromethyl group could also influence the stability and reactivity of any adjacent radical intermediates.

Catalyst Development for Selective Transformations

The selective transformation of multifunctional molecules like this compound is a significant challenge in synthetic chemistry. The development of catalysts that can selectively target one functional group in the presence of others is crucial. For trifluoromethylated alcohols, research has focused on developing catalytic systems for asymmetric C-C bond formation. nih.gov

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules. For 3-Ethyl-6,6,6-trifluorohex-4-yn-3-ol, a combination of one-dimensional and two-dimensional NMR experiments would be essential.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Chemical Environment Analysis

Multi-nuclear NMR provides a detailed picture of the electronic environment of each type of nucleus within the molecule.

¹H NMR: Proton NMR would identify all the hydrogen atoms in the molecule. The expected signals would correspond to the ethyl group's methyl and methylene (B1212753) protons, the hydroxyl proton, and the methylene protons adjacent to the trifluoromethyl group. The chemical shifts, signal integrations, and coupling patterns would provide information about their connectivity.

¹³C NMR: Carbon-13 NMR would reveal the number of unique carbon environments. Signals would be expected for the two carbons of the ethyl group, the carbinol carbon, the two acetylenic carbons, and the trifluoromethyl carbon. The chemical shifts would indicate the nature of each carbon atom (aliphatic, sp-hybridized, or attached to an electronegative atom).

¹⁹F NMR: Fluorine-19 NMR is particularly important for fluorinated compounds. A single signal, likely a quartet due to coupling with the adjacent methylene protons, would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift would be characteristic of a CF₃ group attached to an sp-hybridized carbon.

Table 5.1.1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| ¹H | Data not available | Data not available | Data not available |

| ¹³C | Data not available | Data not available | Data not available |

| ¹⁹F | Data not available | Data not available | Data not available |

Note: Specific experimental NMR data for this compound are not available in the public domain. The table above serves as a template for how such data would be presented.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional NMR techniques are indispensable for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the ethyl group and potentially showing coupling between the hydroxyl proton and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would definitively assign the proton signals to their corresponding carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which can help to determine the preferred conformation of the molecule in solution.

Detailed research findings from these 2D NMR experiments for this compound are not currently available in the surveyed literature.

Advanced ¹⁹F NMR Applications for Fluorine-Containing Systems

Beyond standard ¹⁹F NMR, advanced techniques could provide further insights. For instance, ¹H-¹⁹F and ¹³C-¹⁹F heteronuclear correlation experiments would provide detailed information about the through-bond and through-space relationships between the fluorine atoms and the rest of the molecule. However, specific applications of these advanced techniques to this compound have not been reported in the available literature.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol (typically a broad band around 3300-3600 cm⁻¹), the C≡C stretch of the alkyne (around 2100-2260 cm⁻¹, often weak), and strong C-F stretching vibrations (in the 1000-1400 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the C≡C triple bond stretch, which is often more intense in the Raman spectrum than in the IR spectrum due to the change in polarizability during the vibration.

Table 5.2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | Data not available | Data not available |

| C-H Stretch (sp³) | Data not available | Data not available |

| C≡C Stretch | Data not available | Data not available |

| C-F Stretch | Data not available | Data not available |

Note: Specific experimental IR and Raman data for this compound are not available in the public domain. This table illustrates the expected regions for key functional group vibrations.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.

For this compound (C₈H₁₁F₃O), HRMS would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum would offer structural clues. Expected fragmentation pathways could include the loss of an ethyl group, a water molecule, or cleavage adjacent to the trifluoromethyl group. A detailed analysis of these fragments would help to piece together the molecular structure.

Table 5.3: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Fragmentation |

|---|---|---|---|

| [M]+ | Data not available | Data not available | Molecular Ion |

| [M-C₂H₅]+ | Data not available | Data not available | Loss of ethyl group |

| [M-H₂O]+ | Data not available | Data not available | Loss of water |

Note: Experimentally determined HRMS data and fragmentation analysis for this compound are not present in the searched public scientific literature.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive structural information for crystalline solids. If a suitable single crystal of this compound could be grown, this technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the hydroxyl group.

As of the latest literature search, there are no published crystal structures for this compound. Therefore, no crystallographic data can be presented.

Table of Mentioned Compounds

| Compound Name |

|---|

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

The analysis of chiral molecules such as this compound necessitates techniques that can distinguish between enantiomers, which are non-superimposable mirror images of each other. Chiroptical spectroscopy, which measures the differential interaction of chiral substances with left and right circularly polarized light, is a primary method for this purpose. nsf.gov These techniques are indispensable for determining the stereochemical integrity of chiral compounds, including their enantiomeric purity and absolute configuration. cas.cznih.gov

The most common methods for assessing enantiomeric purity are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). nih.govresearchgate.net Enantiomeric excess (ee) is a critical parameter for evaluating the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A sample with 100% of a single, pure enantiomer has an ee of 100%, whereas a racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%. wikipedia.org

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. nsf.gov This differential absorption (ΔA) is a consequence of the electronic transitions within a chiral molecule. cas.cz For a given pair of enantiomers, the ECD spectra are mirror images, exhibiting opposite signs but equal magnitudes. nsf.gov This property allows for the quantification of the enantiomeric composition of a sample.

The enantiomeric purity can be determined by comparing the ECD signal of a sample to that of a pure enantiomer standard. The magnitude of the ECD signal is directly proportional to the concentration difference between the two enantiomers. In practice, ECD is often coupled with high-performance liquid chromatography (HPLC-CD), providing a powerful tool for separating a racemic mixture and quantifying the enantiomeric purity of each fraction. nih.gov This approach is beneficial as it can often be integrated with existing validated HPLC methods. nih.gov

Vibrational Circular Dichroism (VCD)

VCD is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. nih.gov This technique probes the vibrational transitions within a molecule. nih.gov VCD offers several advantages, including higher spectral resolution and the fact that spectra are typically easier to model theoretically since they involve the electronic ground state. whiterose.ac.uk

VCD is particularly sensitive to the three-dimensional structure of a molecule, including the spatial arrangement of functional groups. whiterose.ac.uk For chiral alcohols, the stretching vibration of the hydroxyl group (ν(OH)) can provide a sensitive probe of the supramolecular chirality, especially in the solid state where hydrogen-bonding networks are present. nih.gov The determination of the absolute configuration of a chiral molecule is often achieved by comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations, such as those using Density Functional Theory (DFT). researchgate.netrsc.org

Theoretical Calculations in Chiroptical Spectroscopy

The assignment of absolute configuration and the interpretation of ECD and VCD spectra are greatly enhanced by theoretical calculations. cas.cz Methods like time-dependent density functional theory (TDDFT) are used to predict the chiroptical spectra of different conformers of a molecule. cas.czmdpi.com By comparing the calculated spectra with the experimental data, the absolute configuration and the predominant solution-phase conformation of the molecule can be determined. cas.cz

Illustrative Data for Chiroptical Analysis

While specific experimental data for this compound is not publicly available, the following table illustrates the type of data that would be collected and analyzed in a typical chiroptical study for the enantiomeric purity assessment of a chiral alcohol.

| Parameter | Description | Typical Value/Observation |

| Specific Rotation ([α]) | The observed rotation of plane-polarized light by a solution of the compound at a specific concentration, path length, temperature, and wavelength. | For the (R)-enantiomer, this might be a positive value, while the (S)-enantiomer would exhibit an equal but negative value. |

| ECD Maximum (λmax) | The wavelength at which the maximum differential absorption occurs in the ECD spectrum. | The position of this maximum is characteristic of the chromophores in the molecule. |

| Molar Ellipticity ([θ]) | A measure of the ECD intensity, normalized for concentration and path length. | The sign (+ or -) of the molar ellipticity at a given wavelength is opposite for the two enantiomers. |

| VCD Bands (cm-1) | The wavenumbers of characteristic vibrational transitions in the VCD spectrum. | The pattern and sign of VCD bands, particularly in the fingerprint region, are unique to the stereochemistry of the molecule. |

| Enantiomeric Excess (ee) | The percentage of one enantiomer in excess of the other, calculated from the observed optical rotation or chromatographic separation. | A value ranging from 0% (racemic) to 100% (enantiopure). wikipedia.org |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3-Ethyl-6,6,6-trifluorohex-4-yn-3-ol, DFT calculations would typically be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations could provide insights into the spatial arrangement of the ethyl, trifluoromethyl, and hydroxyl groups around the central carbon atom, as well as the geometry of the alkyne moiety.

Furthermore, DFT can be used to calculate various electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its intermolecular interactions. For instance, the hydroxyl group and the fluorine atoms would be expected to be regions of high electron density.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons.

For this compound, FMO analysis would help in identifying the most probable sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability; a large gap suggests high stability, while a small gap indicates higher reactivity. The spatial distribution of the HOMO and LUMO would reveal which atoms are most involved in these frontier orbitals, thereby predicting the regioselectivity of its reactions.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations could be utilized to explore the conformational landscape of this compound. This method simulates the motion of atoms and molecules over time, providing a dynamic picture of its behavior. Due to the presence of single bonds, the ethyl group can rotate, leading to various conformers.

MD simulations would allow for the identification of the most stable, low-energy conformations of the molecule in different environments, such as in the gas phase or in a solvent. Understanding the accessible conformations is essential as the reactivity and properties of a molecule can be highly dependent on its three-dimensional shape.

Transition State Modeling and Reaction Pathway Elucidation

When studying the chemical reactions of this compound, transition state modeling is an invaluable tool. By mapping the potential energy surface of a reaction, computational methods can identify the structure and energy of the transition state—the highest energy point along the reaction coordinate.

This modeling would enable the elucidation of detailed reaction mechanisms, for example, in reactions involving the hydroxyl group or the alkyne functionality. By calculating the activation energy, it is possible to predict the feasibility and rate of a proposed reaction pathway. This information is critical for designing new synthetic routes or understanding the molecule's stability under various conditions.

Quantitative Structure-Activity Relationship (QSAR) Derivations (excluding biological activity, focus on reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity. While often used for biological activity, QSAR can also be applied to predict chemical reactivity.

For this compound, a QSAR study would involve calculating a set of molecular descriptors that quantify its structural, electronic, and physicochemical properties. These descriptors could then be correlated with experimentally determined reactivity data for a series of related compounds. The resulting QSAR model could then be used to predict the reactivity of other, similar molecules without the need for experimental measurements. This approach is particularly useful in the rational design of compounds with desired chemical properties.

Synthetic Utility of 3 Ethyl 6,6,6 Trifluorohex 4 Yn 3 Ol As a Versatile Building Block

Precursor for Complex Fluorinated Organic Scaffolds

Intermediate in the Stereoselective Synthesis of Chiral Fluorinated Compounds

The use of 3-Ethyl-6,6,6-trifluorohex-4-yn-3-ol as an intermediate in the stereoselective synthesis of chiral fluorinated compounds is an area that requires further investigation. Chiral fluorinated compounds are of significant interest in medicinal chemistry and materials science. The stereocenter at the carbon bearing the hydroxyl group in this compound could theoretically be exploited to induce chirality in subsequent reactions. Methodologies for the asymmetric synthesis of propargyl alcohols are well-established, and if applied to the synthesis of this specific compound, would yield enantiomerically enriched starting materials. These chiral building blocks could then potentially be transformed into a variety of chiral fluorinated products. However, specific studies detailing the stereoselective synthesis of this compound and its subsequent use in the creation of other chiral fluorinated compounds are not currently described in the available scientific literature.

Application in the Construction of Fluorine-Containing Heterocycles and Carbocycles

While the construction of fluorine-containing heterocycles and carbocycles is a vibrant area of research, the specific application of this compound in this context has not been extensively reported. The alkyne and alcohol functionalities present in the molecule provide a versatile platform for various cyclization strategies. For instance, the alkyne can participate in cycloaddition reactions or be activated for intramolecular nucleophilic attack to form a range of cyclic structures. The trifluoromethyl group can influence the regioselectivity and stereoselectivity of these cyclization reactions. General methodologies for the synthesis of fluorinated heterocycles from trifluoromethyl-substituted alkynes are known, but specific examples employing this compound as the starting material are not documented in the accessible literature.

Functionalization for Advanced Material Precursors (focus on chemical modification, not material properties)

The chemical modification of this compound to prepare precursors for advanced materials is a plausible but underexplored area. The hydroxyl group can be readily modified through esterification, etherification, or conversion to other functional groups, allowing for the attachment of this fluorinated building block to polymer backbones or other molecular frameworks. The terminal alkyne can be utilized in polymerization reactions, such as those employing "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), to create fluorinated polymers. These polymers could be precursors to materials with tailored properties. However, specific research detailing the functionalization of this compound for the synthesis of advanced material precursors is not currently available in the public scientific domain.

Emerging Research Avenues and Future Outlook

Development of Novel Catalytic Systems for Enhanced Selectivity

The synthesis of enantiomerically pure 3-Ethyl-6,6,6-trifluorohex-4-yn-3-ol hinges on the enantioselective addition of an ethynyl (B1212043) group to 1,1,1-trifluoropentan-2-one. The development of highly selective catalytic systems for this transformation is a key area of research. Current efforts are focused on designing catalysts that can provide high yields and excellent enantioselectivity (ee) under mild conditions.

Recent breakthroughs in the enantioselective alkynylation of trifluoromethyl ketones have showcased the potential of various catalytic systems. researchgate.netnih.govresearchgate.net For instance, cation-binding salen nickel complexes have been developed that catalyze the alkynylation of trifluoromethyl ketones with high yields (up to 99%) and enantioselectivities (up to 97% ee). nih.govresearchgate.net These reactions can proceed with substoichiometric amounts of a base and are tolerant to air, which adds to their practical utility. nih.govresearchgate.net Another promising approach involves the use of chiral Schiff bases in the presence of dimethylzinc (B1204448) (Me2Zn), which have been shown to afford trifluoroalkynyl alcohols with good enantiomeric excesses. researchgate.net

Furthermore, iridium-catalyzed enantioselective propargylic C–H functionalization presents another avenue for accessing such compounds, although this would involve a different synthetic strategy. nih.gov The focus remains on developing catalysts that are not only highly selective but also robust, reusable, and compatible with a wide range of functional groups. The table below summarizes representative catalytic systems applicable to the synthesis of chiral trifluoromethylated propargylic alcohols.

| Catalyst System | Substrate Type | Typical Yield | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Cation-Binding Salen Nickel Complexes | Trifluoromethyl Ketones | High (up to 99%) | High (up to 97%) | nih.govresearchgate.net |

| Chiral Schiff Bases / Me2Zn | Trifluoromethyl Ketones | Moderate to High | Up to 66% | researchgate.net |

| CuF2 / 4,7-diphenyl-1,10-phenanthroline | Trifluoromethyl Ketones | Moderate to Excellent | Not specified for enantioselectivity | researchgate.net |

| Chiral N-Heterocyclic Carbene (NHC) | Aldehydes and Ynones | High | High | nih.gov |

Future research will likely focus on the design of bifunctional catalysts that can activate both the ketone and the alkyne simultaneously, leading to even greater control over the reaction's stereochemical outcome. The development of organocatalytic systems, which avoid the use of metals, is also a highly desirable goal from a sustainability perspective. nih.gov

Exploration of Bio-Inspired Synthetic Pathways

Nature's approach to chemical synthesis often involves highly selective enzymatic transformations that occur under mild, aqueous conditions. While the direct enzymatic synthesis of this compound has not been reported, the exploration of bio-inspired and biocatalytic methods represents a frontier in its production.

A key challenge in the biosynthesis of organofluorine compounds is the enzymatic formation of the carbon-fluorine (C-F) bond. researchgate.net Fluorinases are a class of enzymes capable of catalyzing this reaction, and their use in synthetic pathways is an area of active research. researchgate.netchemrxiv.org While current fluorinases have limited substrate scope, protein engineering and directed evolution could be employed to develop variants capable of producing fluorinated precursors for the synthesis of this compound.

Another bio-inspired strategy involves the use of metalloenzymes or their synthetic mimics to catalyze key bond-forming reactions. nih.govacs.org For instance, heme-dependent enzymes have been shown to catalyze C-F bond cleavage through hydroxylation, which, while not directly applicable to the synthesis of our target molecule, highlights the potential of enzymes to interact with fluorinated substrates. acs.org Researchers are working to design artificial metalloenzymes that can catalyze reactions not found in nature, such as the enantioselective trifluoromethylation or alkynylation of ketones. acs.org

The development of bio-inspired catalytic systems offers the promise of more sustainable and environmentally friendly synthetic routes. However, significant challenges remain in understanding and engineering the complex machinery of enzymes to perform these novel transformations efficiently. researchgate.netchemrxiv.org

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety, and greater scalability. beilstein-journals.orgnih.gov The synthesis of this compound, particularly on an industrial scale, could benefit significantly from the integration of flow chemistry and automation.

Flow reactors are particularly well-suited for reactions involving hazardous reagents or unstable intermediates. vapourtec.com For example, the alkynylation of ketones can be performed in a packed-bed reactor containing a heterogeneous base, which simplifies purification and allows for continuous operation. vapourtec.com The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to improved yields and selectivities compared to batch processes. rsc.org

Automation can be coupled with flow chemistry to create platforms for high-throughput synthesis and optimization. uky.eduwikipedia.org An automated synthesizer could be programmed to vary reaction conditions, catalysts, and substrates, allowing for the rapid screening of a large chemical space to identify the optimal conditions for the synthesis of this compound. uky.eduwikipedia.org This approach not only accelerates the research and development process but also improves reproducibility. wikipedia.org

The table below provides a conceptual comparison of batch versus flow synthesis for a key step in producing this compound, such as the alkynylation of 1,1,1-trifluoropentan-2-one.

| Parameter | Batch Synthesis | Flow Chemistry | Reference |

|---|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio | nih.gov |

| Mass Transfer | Often dependent on stirring efficiency | Efficient due to small channel dimensions and rapid mixing | nih.gov |

| Safety | Higher risk with hazardous reagents and exotherms | Improved safety due to small reaction volumes and better control | beilstein-journals.orgvapourtec.com |

| Scalability | Challenging, often requires re-optimization | More straightforward through "numbering-up" or "sizing-up" | nih.gov |

| Reaction Time | Can be lengthy | Often significantly shorter | wiley-vch.de |

The future of fine chemical manufacturing, including that of fluorinated building blocks, will likely see a greater adoption of integrated flow chemistry and automation systems to enhance efficiency, safety, and control. wiley-vch.denih.gov

Design of Next-Generation Fluorinated Molecular Architectures

The true value of this compound lies in its potential as a versatile building block for the creation of novel and complex fluorinated molecules. nih.gov The trifluoromethyl group imparts unique properties, while the alkyne and hydroxyl functionalities serve as handles for a wide array of chemical transformations. mdpi.combohrium.com

The terminal alkyne can participate in a variety of coupling reactions, such as the Sonogashira, Heck, and Glaser couplings, as well as cycloaddition reactions, including the "click" chemistry reaction with azides to form triazoles. nih.govacs.org The tertiary alcohol can be used as a directing group, or it can be further functionalized through esterification, etherification, or substitution reactions.

This building block can be used to synthesize a diverse range of next-generation fluorinated molecular architectures, including:

Pharmaceuticals and Agrochemicals: The incorporation of the this compound motif into bioactive scaffolds could lead to the development of new drugs and pesticides with enhanced potency, selectivity, and pharmacokinetic properties. mdpi.comucd.ie The trifluoromethyl group is a well-established bioisostere for other functional groups and can improve metabolic stability. mdpi.com

Fluorinated Polymers and Materials: The alkyne functionality allows for the polymerization of this monomer to create novel fluorinated polymers with unique thermal, optical, and electronic properties.

Metal-Organic Frameworks (F-MOFs): The molecule could be functionalized to act as a linker in the synthesis of fluorinated metal-organic frameworks. rsc.org The presence of fluorine can enhance the gas sorption properties and hydrolytic stability of these materials. rsc.org

Molecular Probes and Imaging Agents: The introduction of a radioactive isotope of fluorine, such as 18F, would make this compound and its derivatives suitable for use as PET imaging agents. beilstein-journals.orguky.edu

The design of these next-generation architectures will be guided by a deeper understanding of structure-property relationships, aided by computational modeling and high-throughput screening. nih.gov The continued development of synthetic methodologies will be crucial for unlocking the full potential of this compound as a key component in the future of fluorine chemistry.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Ethyl-6,6,6-trifluorohex-4-yn-3-ol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves alkyne functionalization and fluorination steps. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) significantly impact yield. For example, microwave-assisted synthesis or solvent-free conditions can enhance efficiency and reduce side reactions, as demonstrated in analogous fluorinated compounds . Optimization may include adjusting stoichiometry of trifluoromethylating agents (e.g., Ruppert–Prakash reagent) and controlling reaction time to prevent over-fluorination.

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves 3D molecular geometry and confirms stereochemistry, as used in structurally related fluorinated chromenones .

- NMR Spectroscopy : NMR identifies trifluoromethyl group environments, while and NMR clarify ethyl and alkyne substituents.

- IR Spectroscopy : Detects hydroxyl (-OH) and alkyne (C≡C) stretching vibrations (~3200–3600 cm and ~2100 cm, respectively).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHFO) via exact mass matching.

Advanced Research Questions

Q. How does the presence of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of the trifluoromethyl group increases electrophilicity at the alkyne position, facilitating Sonogashira or Suzuki-Miyaura couplings. However, steric hindrance from the ethyl and trifluoromethyl groups may reduce reaction rates. Computational modeling (e.g., DFT) can predict reactive sites, while controlled experiments with Pd/Cu catalysts and varying aryl halides can validate coupling efficiency .

Q. What strategies can resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Purity Assessment : Use HPLC or GC-MS to rule out impurities affecting bioactivity.

- Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, solvent controls). For example, discrepancies in antimicrobial activity may arise from differences in microbial strains or culture media.

- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends, as applied in fluorinated chromenone research .

Q. How does the compound’s stability vary under different storage or experimental conditions?

- Methodological Answer : Stability studies should include:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.

- Light/Heat Sensitivity Tests : Store samples in amber vials at -20°C to prevent alkyne hydration or fluorinated group degradation.

- pH-Dependent Degradation : Monitor structural integrity in acidic/basic buffers via periodic NMR sampling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.